[4-(1-Cyanocyclopentyl)phenyl]boronic acid

Medicinal Chemistry VEGFR2 Inhibition Oncology

[4-(1-Cyanocyclopentyl)phenyl]boronic acid is the essential precursor for the 1-cyanocyclopentyl fragment of Rivoceranib (Apatinib), a VEGFR2 inhibitor. Its unique steric bulk and electronic profile directly govern downstream binding affinity and pharmacokinetics—substitution with generic boronic acids alters target selectivity and safety. Procure with confidence: ≥95% purity, full CoA, and a reliable supply chain supporting GMP multi-step synthesis. Ideal for cross-coupling optimization and kinase inhibitor SAR programs.

Molecular Formula C12H14BNO2
Molecular Weight 215.06
CAS No. 2377610-97-2
Cat. No. B2972836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(1-Cyanocyclopentyl)phenyl]boronic acid
CAS2377610-97-2
Molecular FormulaC12H14BNO2
Molecular Weight215.06
Structural Identifiers
SMILESB(C1=CC=C(C=C1)C2(CCCC2)C#N)(O)O
InChIInChI=1S/C12H14BNO2/c14-9-12(7-1-2-8-12)10-3-5-11(6-4-10)13(15)16/h3-6,15-16H,1-2,7-8H2
InChIKeyZNINYILPLNZOEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1-Cyanocyclopentyl)phenylboronic Acid (CAS 2377610-97-2) for Advanced Pharmaceutical Intermediates


[4-(1-Cyanocyclopentyl)phenyl]boronic acid (CAS: 2377610-97-2) is an arylboronic acid derivative with the molecular formula C₁₂H₁₄BNO₂ and a molecular weight of 215.06 g/mol . Its structure features a boronic acid group para to a phenyl ring that bears a 1-cyanocyclopentyl substituent. This compound serves primarily as a critical intermediate in the synthesis of small-molecule tyrosine kinase inhibitors (TKIs), most notably Rivoceranib (Apatinib) [1], and is also employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the construction of complex biaryl architectures [2].

Why [4-(1-Cyanocyclopentyl)phenyl]boronic Acid Cannot Be Replaced by Simpler Analogs in Key Syntheses


While structurally related to simpler boronic acids like 4-cyanophenylboronic acid (CAS 126747-14-6), [4-(1-Cyanocyclopentyl)phenyl]boronic acid (CAS 2377610-97-2) cannot be freely substituted. Its 1-cyanocyclopentyl moiety introduces distinct steric bulk and electronic properties that are essential for the downstream biological activity of the final pharmaceutical compounds, such as the selective inhibition of VEGFR2 in Rivoceranib [1]. Generic substitution with an unsubstituted or differently substituted phenylboronic acid would result in a final compound with altered binding affinity, pharmacokinetics, and potentially a different safety or efficacy profile, thereby failing to meet the precise regulatory and pharmacological specifications required for the target drug candidate [2].

Quantitative Evidence for Selecting [4-(1-Cyanocyclopentyl)phenyl]boronic Acid Over Analogs


Essential Scaffold for Rivoceranib: A Direct Comparative Analysis of Structural Necessity

[4-(1-Cyanocyclopentyl)phenyl]boronic acid is the direct and necessary building block for introducing the N-(4-(1-cyanocyclopentyl)phenyl) fragment into Rivoceranib (Apatinib) [1]. This fragment is not a minor modification; it is a core structural feature of the drug's pharmacophore. In contrast, using a simpler analog like 4-cyanophenylboronic acid would yield a molecule lacking the cyclopentyl ring, fundamentally altering the drug's three-dimensional shape and its ability to interact with the VEGFR2 binding pocket . The target compound is thus indispensable for producing the specific, patented molecular entity.

Medicinal Chemistry VEGFR2 Inhibition Oncology

Suzuki-Miyaura Coupling Partner: Yield Comparison with 4-Cyanophenylboronic Acid

The target compound is used as a nucleophilic partner in Suzuki-Miyaura couplings. While no direct, side-by-side study with [4-(1-Cyanocyclopentyl)phenyl]boronic acid was found, cross-study analysis shows that its structural analog, 4-cyanophenylboronic acid, participates effectively in these reactions, with yields typically exceeding 70% under standard conditions [1]. The presence of the 1-cyanocyclopentyl group on the target compound is expected to modulate reaction kinetics due to increased steric hindrance, potentially requiring optimization of catalyst/ligand systems but likely still achieving synthetically useful yields [2].

Organic Synthesis Cross-Coupling Palladium Catalysis

Ambient Storage Stability: A Practical Procurement Advantage

Multiple reputable vendors specify that [4-(1-Cyanocyclopentyl)phenyl]boronic acid can be stored at room temperature . This contrasts with many boronic acids, particularly aliphatic ones or those prone to oxidation, which often require storage under inert atmosphere at low temperatures (e.g., -20°C) to prevent degradation via protodeboronation or anhydride formation [1]. This stability is consistent with the general compatibility of cyano groups with boronic esters, as reported in reviews by Matteson [2].

Chemical Stability Storage Conditions Logistics

Primary Application Scenarios for Procuring [4-(1-Cyanocyclopentyl)phenyl]boronic Acid


GMP Manufacturing of Rivoceranib (Apatinib) and its Derivatives

This is the principal industrial use case. As established, [4-(1-Cyanocyclopentyl)phenyl]boronic acid is the essential precursor for the 1-cyanocyclopentyl fragment of Rivoceranib, an orally bioavailable VEGFR2 inhibitor for cancer therapy [1]. Procurement in this context demands high purity (≥95%), comprehensive documentation (Certificate of Analysis), and reliable supply chain continuity to support the multi-step synthesis of the API under Good Manufacturing Practice (GMP) conditions.

Suzuki-Miyaura Cross-Coupling for SAR Studies in Drug Discovery

Medicinal chemists use this boronic acid to introduce the sterically demanding 1-cyanocyclopentyl group into lead compounds during structure-activity relationship (SAR) explorations [2]. This allows for the systematic evaluation of how this specific substituent influences target binding, selectivity, and physicochemical properties. The ability to reliably perform this specific coupling is crucial for advancing new chemical entities.

Development of Novel VEGFR2 or Other Kinase Inhibitors

Beyond Rivoceranib, the 1-cyanocyclopentyl motif may be a key pharmacophore for other kinase inhibitors. Researchers in oncology drug discovery can use this building block to explore new intellectual property space by creating novel analogs that incorporate this proven but underutilized fragment [2]. This scenario relies on the compound's unique structural features highlighted in the evidence guide.

Academic and Industrial Research on Sterically Hindered Couplings

The compound serves as a challenging substrate for developing and optimizing new catalytic systems. The steric bulk of the 1-cyanocyclopentyl group makes it a useful benchmark for testing the efficiency of new palladium catalysts or ligands designed for hindered Suzuki-Miyaura couplings, an active area of research in organic methodology [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for [4-(1-Cyanocyclopentyl)phenyl]boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.